Silane, trimethyl[2-(2-propenyloxy)ethoxy]-
Overview
Description
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- is an organosilicon compound with the molecular formula C8H18O2Si and a molecular weight of 174.31 g/mol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[2-(2-propenyloxy)ethoxy]- typically involves the reaction of trimethylsilyl chloride with 2-(2-propenyloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2OCH2CH=CH2→(CH3)3SiOCH2CH2OCH2CH=CH2+HCl
Industrial Production Methods
In industrial settings, the production of silane, trimethyl[2-(2-propenyloxy)ethoxy]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically involve the cleavage of the Si-O bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced Si-O bonds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of silane, trimethyl[2-(2-propenyloxy)ethoxy]- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a versatile intermediate in chemical reactions. The presence of the propenyloxy group enhances the reactivity of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH, used in the semiconductor industry.
Ethoxytrimethylsilane: Another related compound with the formula C2H5OSi(CH3)3, used as a capping agent and in surface modifications.
Uniqueness
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- is unique due to the presence of the propenyloxy group, which imparts additional reactivity and versatility compared to simpler silanes. This makes it particularly useful in applications requiring specific functional group interactions.
Properties
IUPAC Name |
trimethyl(2-prop-2-enoxyethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-6-9-7-8-10-11(2,3)4/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXPYPDEJOUUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625494 | |
Record name | Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24628-30-6 | |
Record name | Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.